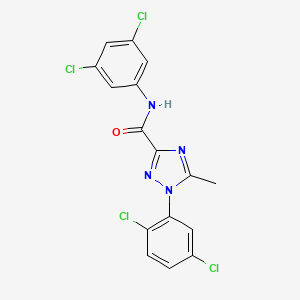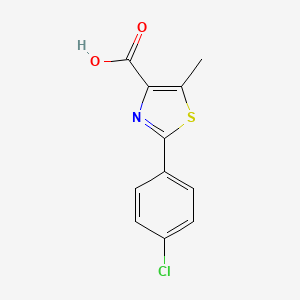
2-(4-chlorophenyl)-5-methyl-1,3-thiazole-4-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its role or uses in various industries or research .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis
This involves understanding the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reagents, conditions, and products of these reactions .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, etc. These properties can often be found in databases or determined experimentally .科学的研究の応用
Synthesis and Characterization
Synthesis Methods : 2-(4-chlorophenyl)-5-methyl-1,3-thiazole-4-carboxylic Acid and its derivatives can be synthesized through various methods. Suzuki and Izawa (1976) detailed a single-step synthesis involving the treatment of specific chlorophenyl compounds with 2-aminoethane thiols, such as cysteamine and cysteine (Suzuki & Izawa, 1976).
Structural Analysis : Ali et al. (2002) synthesized and characterized organotin(IV) carboxylates of 4-p-(chlorophenyl)-2-phenyl-5-thiazoleacetic acid, analyzing their structure with various techniques and assessing their antibacterial and antifungal activities (Ali et al., 2002).
Photochemical Studies : The photochemical properties of 2-(p-chlorophenyl)-Δ2-thiazoline-4-carboxylic acid have been studied by Suzuki et al. (1976), who explored its transformation under irradiation, providing insights into its potential applications in photochemistry (Suzuki et al., 1976).
Chemical Reactivity and Transformations
Ring Transformation Studies : Andreani et al. (1997) investigated the reactivity of related chlorophenyl-thiazole compounds, providing insights into the chemical behavior and potential applications of this compound in synthetic chemistry (Andreani et al., 1997).
Antimicrobial and Anti-Inflammatory Properties : Attimarad and Bagavant (1999) synthesized derivatives of 2-amino-4-(4-chlorophenyl) thiazole-5-acetic acids and esters, revealing their good anti-inflammatory and analgesic activities, suggesting potential biomedical applications (Attimarad & Bagavant, 1999).
Advanced Applications
Antiviral Activity : Chen et al. (2010) synthesized thiadiazole sulfonamides starting from 4-chlorobenzoic acid, including compounds with the 4-chlorophenyl group, which showed anti-tobacco mosaic virus activity, indicating potential in antiviral research (Chen et al., 2010).
Corrosion Inhibition : Aoufir et al. (2020) evaluated the inhibitive behavior of thiazole-4-carboxylates against mild steel corrosion, highlighting the compound's potential as a corrosion inhibitor (Aoufir et al., 2020).
作用機序
Target of Action
Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
For instance, indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, and anticancer effects . This suggests that 2-(4-chlorophenyl)-5-methyl-1,3-thiazole-4-carboxylic acid might also exhibit similar activities.
Biochemical Pathways
For example, indole derivatives have been found to influence a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The acidity constant (pka) of a related compound, 2-chlorophenylacetic acid, has been evaluated , which could provide some insights into the bioavailability of this compound.
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(4-chlorophenyl)-5-methyl-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2S/c1-6-9(11(14)15)13-10(16-6)7-2-4-8(12)5-3-7/h2-5H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPQWZZCKZPBHIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-([2,2'-Bifuran]-5-ylmethyl)-3-phenethylurea](/img/structure/B2816173.png)
![4-ethoxy-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzamide](/img/structure/B2816174.png)
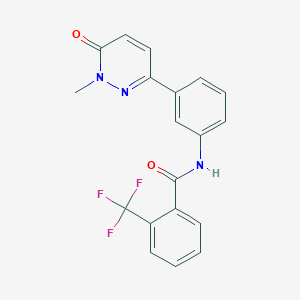
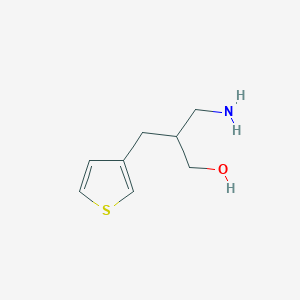
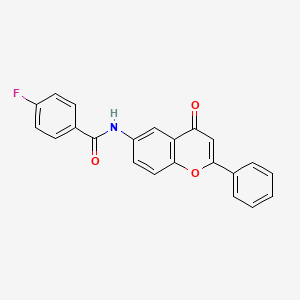
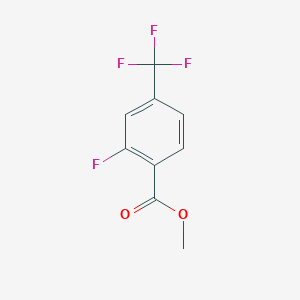
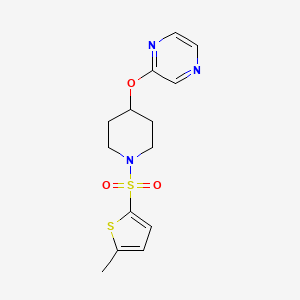
![2-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2816187.png)
![N-[(Z)-furan-2-ylmethylideneamino]-3-pyrrol-1-ylthiophene-2-carboxamide](/img/structure/B2816188.png)
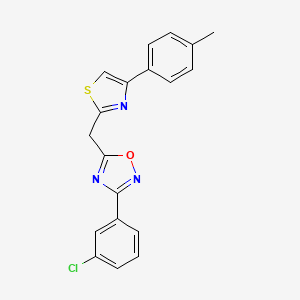


![2-{[4-(6-chloro-4-phenylquinolin-2-yl)phenoxy]acetyl}-N-phenylhydrazinecarbothioamide](/img/structure/B2816194.png)
